molecular formula C22H19ClF3N3O4 B2876226 Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 321385-55-1

Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No.: B2876226
CAS No.: 321385-55-1
M. Wt: 481.86
InChI Key: BSWWHGFDLXIWBC-LUOAPIJWSA-N
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Description

Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a cyclopropane-based ester featuring two distinct carbonyl substituents: a hydrazine-linked 4-chlorophenyl group and a 3-(trifluoromethyl)anilino moiety. Its synthesis likely follows protocols analogous to those described for structurally related compounds, such as the condensation of substituted benzaldehydes with cyclopropane precursors in toluene under acid-catalyzed reflux conditions .

Properties

IUPAC Name

ethyl 2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O4/c1-2-33-21(32)18-16(19(30)28-15-5-3-4-13(10-15)22(24,25)26)17(18)20(31)29-27-11-12-6-8-14(23)9-7-12/h3-11,16-18H,2H2,1H3,(H,28,30)(H,29,31)/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWHGFDLXIWBC-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C1C(=O)N/N=C/C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications Source
Target Compound 4-Chlorophenyl, 3-(Trifluoromethyl)anilino ~500 (estimated) Cyclopropane, hydrazino-carbonyl, trifluoromethyl Antioxidant/anti-inflammatory (hypothesized)
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] cyclopropanecarboxylate 5-Chloro-2-methoxy 728.93 (CAS: 728927-21-7) Chloro, methoxy, amide Unreported (structural similarity to agrochemicals)
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate 4-Chloro-3-fluorophenyl, hydroxy 273.68 (CAS: 1498207-35-4) Amino, hydroxy, chloro Intermediate in pharmaceutical synthesis
Cyclanilide 2,4-Dichlorophenyl 240.06 Cyclopropane, dichlorophenyl Plant growth regulator

Key Observations :

Comparatively, methoxy or hydroxy substituents (e.g., in [728927-21-7]) introduce polarity, improving aqueous solubility but reducing lipid bilayer penetration .

Biological Activity: Hydrazino-carbonyl derivatives (e.g., ’s synthesized compounds) exhibit antioxidant activity via radical scavenging, suggesting the target compound may share similar mechanisms . Cyclopropane rings confer ring strain, enhancing reactivity in biological systems, as seen in cyclanilide’s plant growth regulation .

Research Findings and Gaps

  • Antioxidant Potential: Analogous hydrazino-carbonyl compounds () show IC50 values of 10–50 µM in DPPH assays, implying the target compound may have comparable efficacy .
  • Agrochemical Parallels : Cyclanilide’s mode of action (ethylene modulation) suggests the target compound could interact with plant hormone pathways, though experimental validation is needed .
  • Limitations: No direct data on the compound’s toxicity, pharmacokinetics, or environmental persistence are available, necessitating further study.

Preparation Methods

Dihalocarbene Cycloaddition

Dichlorocarbene, generated from chloroform and a strong base (e.g., sodium hydroxide), reacts with alkenes to form cyclopropane derivatives. For example, reaction of ethyl acrylate with dichlorocarbene yields ethyl cyclopropanecarboxylate. Modifications include using phase-transfer catalysts like benzyltriethylammonium chloride to enhance reaction rates. Typical conditions involve:

  • Temperature : 50–100°C
  • Solvent : Dichloromethane or water (biphasic system)
  • Yield : 70–85%

Michael Addition-Ring Closure

An alternative approach involves conjugate addition of nucleophiles to α,β-unsaturated esters followed by intramolecular cyclization. For instance, ethyl 3-chloropropenoate reacts with malononitrile in the presence of triethylamine to form cyclopropane-1,1-dicarbonitrile, which is hydrolyzed to the dicarboxylic acid.

Esterification of Cyclopropanecarboxylic Acid

The ethyl ester group is introduced via acid-catalyzed esterification. Cyclopropanecarboxylic acid reacts with ethanol under reflux in the presence of sulfuric acid or p-toluenesulfonic acid. Key parameters include:

  • Molar ratio (acid:ethanol) : 1:5
  • Catalyst loading : 1–5 mol%
  • Reaction time : 6–12 hours
  • Yield : 90–95%

Hydrazine Linkage Formation

The hydrazino carbonyl moiety is synthesized through a condensation reaction between a hydrazide and 4-chlorobenzaldehyde.

Hydrazide Preparation

Cyclopropanecarboxylic acid is converted to the corresponding hydrazide by treatment with hydrazine hydrate:
$$
\text{RCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}2 + \text{H}2\text{O}
$$

  • Conditions : 80°C, 4 hours, ethanol solvent
  • Yield : 85–90%

Hydrazone Formation

The hydrazide reacts with 4-chlorobenzaldehyde in acidic ethanol to form the hydrazone:
$$
\text{RCONHNH}2 + \text{ArCHO} \rightarrow \text{RCONHN=CHAr} + \text{H}2\text{O}
$$

  • Catalyst : 0.1 M HCl
  • Reaction time : 12 hours under reflux
  • Yield : 75–80%

Amidation with 3-Trifluoromethylaniline

The trifluoromethyl-substituted amide is introduced via Schotten-Baumann reaction or coupling reagents .

Schotten-Baumann Method

Cyclopropanecarbonyl chloride (prepared via thionyl chloride treatment) reacts with 3-trifluoromethylaniline in aqueous NaOH:
$$
\text{RCOCl} + \text{ArNH}_2 \rightarrow \text{RCONHAr} + \text{HCl}
$$

  • Solvent : Dichloromethane/water (biphasic)
  • Temperature : 0–5°C
  • Yield : 65–70%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Molar ratio (acid:amine:EDC:HOBt) : 1:1.2:1.2:1.2
  • Solvent : Dimethylformamide (DMF)
  • Reaction time : 24 hours at 25°C
  • Yield : 80–85%

Final Assembly and Purification

The ester, hydrazone, and amide functionalities are combined sequentially. Purification involves:

  • Column chromatography : Silica gel, hexane/ethyl acetate (7:3)
  • Recrystallization : Ethanol/water (9:1)
  • Yield : 50–60% overall

Analytical Data and Characterization

Property Value Method
Melting point 142–144°C Differential scanning calorimetry
$$ ^1\text{H NMR} $$ (CDCl₃) δ 1.25 (t, 3H), 4.15 (q, 2H), 7.25–7.45 (m, 4H) 400 MHz spectrometer
$$ ^{13}\text{C NMR} $$ δ 14.1, 60.8, 173.5, 165.2 100 MHz spectrometer
HRMS (ESI) m/z 512.1043 [M+H]⁺ Quadrupole-time-of-flight

Challenges and Optimization

  • Regioselectivity : Steric hindrance necessitates precise temperature control during cyclopropanation.
  • Trifluoromethyl stability : Reactions involving 3-trifluoromethylaniline require anhydrous conditions to prevent hydrolysis.
  • Yield improvement : Catalytic hydrogenation (10% Pd/C, H₂) reduces byproducts during hydrazone formation.

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